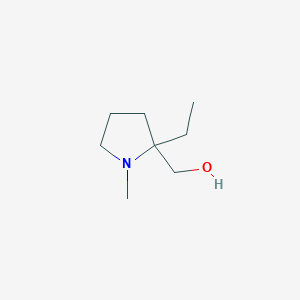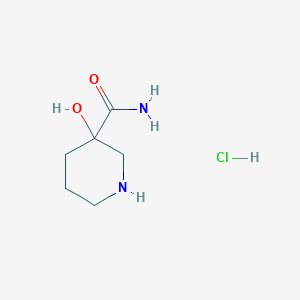
(2-Ethyl-1-methylpyrrolidin-2-yl)methanol
Übersicht
Beschreibung
“(2-Ethyl-1-methylpyrrolidin-2-yl)methanol”, also known as EMPM, is a chemical compound that has gained attention in various fields of research and industry. It has a CAS Number of 1427379-84-7 .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H17NO . The InChI code is 1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 143.23 . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Methanol in Energy and Environmental Applications
Methanol, a simple alcohol similar in some aspects to (2-Ethyl-1-methylpyrrolidin-2-yl)methanol, is extensively researched for its role in energy production and environmental applications. For instance, bioethanol and methanol are considered attractive alternatives to diesel fuel due to their sustainability and reduced environmental impact. Research has focused on using bioethanol, a less toxic counterpart to methanol, for biodiesel production, highlighting the potential for renewable energy sources derived from local agricultural resources (Brunschwig, Moussavou, & Blin, 2012). Furthermore, methanol's role in hydrogen production, where it serves as a liquid hydrogen carrier, underscores its significance in developing a hydrogen economy, offering insights into high-purity hydrogen production pathways (García, Arriola, Chen, & de Luna, 2021).
Methanol in Chemical Synthesis and Industrial Applications
Methanol's utility extends to chemical synthesis, where it is involved in processes like the synthesis and decomposition reactions for thermal energy transport systems. These applications are crucial for energy conservation and global environmental protection (Liu, Yabe, Kajiyama, & Fukuda, 2002). Additionally, methanol acts as a critical intermediate in the conversion processes to produce valuable chemicals, such as propylene, highlighting its role in the petrochemical industry (Ali, Ahmed, Al-Baghli, Malaibari, Abutaleb, & Yousef, 2019).
Methanol in Environmental Monitoring and Pollution Control
Methanol's application in environmental monitoring is evident from its use as a marker for assessing the condition of solid insulation in power transformers. This application provides a method for monitoring cellulose insulation degradation, offering a non-invasive approach to maintaining and ensuring the longevity of electrical infrastructure (Jalbert, Rodriguez-Celis, Arroyo-Fernández, Duchesne, & Morin, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-ethyl-1-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-3-8(7-10)5-4-6-9(8)2/h10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQZLDVYRIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Aminobicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B1447867.png)

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)



![3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol dihydrochloride](/img/structure/B1447876.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)




![2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1447888.png)
